N,N'-Dibenzylethylenediamine dihydrochloride

CAS No.: 3412-76-8

Cat. No.: VC1742866

Molecular Formula: C16H21ClN2

Molecular Weight: 276.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3412-76-8 |

|---|---|

| Molecular Formula | C16H21ClN2 |

| Molecular Weight | 276.80 g/mol |

| IUPAC Name | N,N'-dibenzylethane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |

| Standard InChI Key | GGEOPBCYUOTKQX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

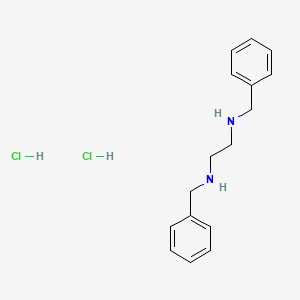

N,N'-Dibenzylethylenediamine dihydrochloride is a derivative of ethylenediamine where both nitrogen atoms are substituted with benzyl groups, existing as a dihydrochloride salt. This structural configuration gives the compound unique chemical and physical properties that are valuable in various applications.

Physical and Chemical Identifiers

The compound is characterized by specific identifiers that distinguish it from other related chemicals:

| Property | Value |

|---|---|

| CAS Number | 3412-76-8 |

| Molecular Formula | C16H21ClN2 |

| Molecular Weight | 276.80 g/mol |

| IUPAC Name | N,N'-dibenzylethane-1,2-diamine;hydrochloride |

| Physical State | Solid |

| Appearance | White to almost white powder or crystals |

Structural Characteristics

The molecular structure features a central ethylenediamine backbone with benzyl groups attached to each nitrogen atom. This configuration creates a molecule with specific spatial arrangements that influence its reactivity and binding properties. The dihydrochloride salt formation occurs at the nitrogen atoms, affecting the compound's solubility and stability in various environments .

Standard chemical identifiers provide precise identification of the compound:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |

| Standard InChIKey | GGEOPBCYUOTKQX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl |

Synthesis Methods

Several methods exist for synthesizing N,N'-Dibenzylethylenediamine dihydrochloride, with catalytic hydrogenation being the preferred industrial approach due to its efficiency and high yield.

Catalytic Hydrogenation

The most efficient synthesis pathway involves the reduction of N,N'-dibenzalethylenediamine through catalytic hydrogenation. This process typically utilizes:

-

Platinum oxide as the preferred hydrogenation catalyst, though alternatives such as palladium, palladium on carbon, platinum on carbon, or platinum on alumina may also be employed

-

Hydrogen gas under controlled pressure (typically 25-100 pounds per square inch, preferably around 50 psi)

-

Temperature control between 15-60°C, with room temperature (20-25°C) being optimal

The reaction proceeds with hydrogen uptake reaching 90-100% of the theoretical two moles of hydrogen per mole of starting material. After completion, the catalyst is removed by filtration, and the solvent is separated by distillation. The desired product is then isolated through fractional distillation under vacuum, yielding over 90% of substantially pure N,N'-dibenzylethylenediamine .

Salt Formation

The conversion of N,N'-dibenzylethylenediamine to its dihydrochloride salt involves direct reaction of the amine base with hydrochloric acid. This step creates the final product with improved stability and specific physical properties suitable for pharmaceutical applications .

Applications in Pharmaceutical Research

N,N'-Dibenzylethylenediamine dihydrochloride has gained significant attention in pharmaceutical research due to its valuable properties when forming salts with active compounds.

Penicillin Salt Formation

The most notable application is in forming penicillin salts. The N,N'-dibenzylethylenediamine salt of penicillin demonstrates several advantageous properties:

-

Substantial insolubility in water and body fluids

-

Excellent chemical stability

-

Low toxicity profile

-

Tasteless nature, improving patient compliance

-

Sustained-release properties that maintain effective blood levels of penicillin for extended periods

The preparation of these penicillin salts can be accomplished through:

-

Direct combination of N,N'-dibenzylethylenediamine with penicillin in inert organic solvents such as ether or chloroform

-

Metathesis reactions between water-soluble salts of penicillin and water-soluble salts of N,N'-dibenzylethylenediamine in aqueous medium

Other Pharmaceutical Applications

Beyond penicillin salt formulations, the compound serves as an important precursor in the synthesis of various pharmaceutical intermediates. Its structure allows for further modifications and derivatizations, expanding its utility in medicinal chemistry research.

Related Compounds and Comparative Analysis

N,N'-Dibenzylethylenediamine exists in several salt forms, each with distinct properties and applications.

Diacetate Salt

The diacetate salt (N,N'-Dibenzylethylenediamine diacetate, CAS: 122-75-8) is a related compound with similar structural elements but different physical properties:

| Property | N,N'-Dibenzylethylenediamine Diacetate | N,N'-Dibenzylethylenediamine Dihydrochloride |

|---|---|---|

| CAS Number | 122-75-8 | 3412-76-8 |

| Molecular Weight | 360.45 g/mol | 276.80 g/mol |

| Melting Point | 116-120°C | Not specified in sources |

| Solubility | Soluble in water and methanol | Varies by environment |

This diacetate form is commercially available with high purity (>97.0%) and finds applications in research settings similar to those of the dihydrochloride salt .

Parent Compound

The parent compound of N,N'-Dibenzylethylenediamine dihydrochloride is Benzathine (PubChem CID 8793), which serves as the foundational structure. Understanding this relationship helps contextualize the chemical modifications and resulting property changes in the dihydrochloride salt form .

Analytical Methods and Characterization

The characterization of N,N'-Dibenzylethylenediamine dihydrochloride typically employs multiple analytical techniques to confirm structure, purity, and identity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structural characteristics of the compound. The spectral data provides information about the arrangement of hydrogen and carbon atoms, confirming the successful synthesis and purity of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume